2-(Isopropylamino)benzaldehyde
Description
2-(Isopropylamino)benzaldehyde is a benzaldehyde derivative featuring an isopropylamino (-NH-CH(CH₃)₂) substituent at the 2-position of the aromatic ring. The isopropylamino group is a strong electron-donating substituent, which may influence reactivity, solubility, and coordination properties compared to other benzaldehyde analogs.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(propan-2-ylamino)benzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-8,11H,1-2H3 |
InChI Key |
VEENASAWEHHFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Bromomethyl (electron-withdrawing) |
| 2-(Diphenylphosphino)benzaldehyde | 50777-76-9 | C₁₉H₁₅OP | 290.30 | Diphenylphosphino (bulky, π-acceptor) |
| 5-Isopropyl-2,4-dimethoxybenzaldehyde | 1071151-44-4 | C₁₂H₁₆O₃ | 208.26 | Isopropyl, 2,4-dimethoxy (electron-donating) |
| 5-Isopropyl-2-methylbenzaldehyde | 1866-03-1 | C₁₁H₁₄O | 162.23 | Isopropyl, methyl (moderate electron-donating) |
| 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde | 845617-56-3 | C₁₄H₁₈O₂ | 218.29 | Cyclopropylmethoxy, isopropyl (mixed effects) |
Key Observations :
- Electron-withdrawing groups (e.g., bromomethyl in 4-(Bromomethyl)benzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., methoxy in 5-isopropyl-2,4-dimethoxybenzaldehyde) improve solubility in polar solvents and stabilize intermediates in condensation reactions .
- Bulky substituents (e.g., diphenylphosphino in 2-(diphenylphosphino)benzaldehyde) are critical in catalysis, where steric and electronic effects modulate metal-ligand interactions .
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